molecular formula C8H9F3N2 B2423682 (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine CAS No. 1213191-77-5

(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine

Cat. No.: B2423682
CAS No.: 1213191-77-5
M. Wt: 190.169
InChI Key: BOHFCACEJMSLFB-YFKPBYRVSA-N
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Description

Chemical Identity and Nomenclature

(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine represents a distinctive member of the trifluoromethylated pyridine family, characterized by its specific stereochemical configuration and unique substitution pattern. The compound is officially cataloged under Chemical Abstracts Service number 1213191-77-5, which serves as its primary identification in chemical databases worldwide. This registration number provides unambiguous identification for researchers and chemical suppliers when referencing this specific stereoisomer.

The molecular composition of this compound follows the empirical formula C₈H₉F₃N₂, yielding a molecular weight of 190.17 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine, which accurately describes both the stereochemical configuration and the substitution pattern on the pyridine ring. This nomenclature follows standard conventions for naming chiral compounds, explicitly indicating the absolute configuration at the stereogenic center.

The structural representation through Simplified Molecular Input Line Entry System notation is CC@HC1=NC=C(C(F)(F)F)C=C1, which encodes the three-dimensional arrangement of atoms and bonds within the molecule. This notation specifically designates the stereochemical orientation at the chiral carbon through the @H descriptor, indicating the S-configuration. The compound also carries the MDL number MFCD09824133, providing additional cataloging information for chemical databases.

Property Value Reference
Chemical Abstracts Service Number 1213191-77-5
Molecular Formula C₈H₉F₃N₂
Molecular Weight 190.17 g/mol
International Union of Pure and Applied Chemistry Name (1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine
MDL Number MFCD09824133
Purity Specification 95%

The compound's structural architecture features a pyridine ring system with a trifluoromethyl substituent positioned at the 5-carbon, creating a distinctive electronic environment that influences both chemical reactivity and biological activity. The ethylamine side chain attached to the 2-position of the pyridine ring contains the stereogenic center, where the absolute configuration is designated as S according to Cahn-Ingold-Prelog priority rules. This specific arrangement creates a chiral environment that can significantly impact molecular recognition processes and pharmacological interactions.

Commercial availability of this compound is documented with purity specifications typically reaching 95%, indicating high-quality synthetic preparation methods. The compound requires specialized storage conditions, with recommendations for storage at 2-8°C for long-term stability, reflecting the sensitive nature of the trifluoromethyl group and the potential for degradation under ambient conditions. These storage requirements are consistent with standard practices for handling fluorinated organic compounds, which often exhibit enhanced reactivity due to the strong electron-withdrawing effects of fluorine substituents.

Historical Context in Organofluorine Chemistry

The development of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine must be understood within the broader historical trajectory of organofluorine chemistry, a field that has undergone dramatic transformation since its inception in the early 19th century. The scientific discipline of organofluorine chemistry began before elemental fluorine itself was successfully isolated, with the first organofluorine compound being discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for subsequent developments in fluorinated organic chemistry.

The historical progression of organofluorine chemistry experienced significant acceleration during the 1860s when Alexander Borodin, better known as a classical composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862. Borodin's work involved acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a methodology for halogen exchange that remains broadly utilized in contemporary fluorine chemistry and industrial fluorochemical production. This halogen exchange methodology became particularly important for introducing fluorine atoms into organic molecules without requiring the direct use of elemental fluorine.

Industrial organofluorine chemistry underwent revolutionary changes during the 1920s and 1930s, driven by the development of chlorofluorocarbon refrigerants. The nonflammability and nontoxicity characteristics of compounds such as CCl₃F and CCl₂F₂ attracted substantial industrial attention, leading General Motors to partner with DuPont for commercial production using Swarts' antimony fluoride methodology. This industrial collaboration established the foundation for large-scale organofluorine compound manufacturing, creating the technological infrastructure that would later support the synthesis of more complex fluorinated molecules.

World War II marked a pivotal period in organofluorine chemistry development, primarily due to the Manhattan Project's requirements for uranium hexafluoride in isotope separation processes. The necessity for materials that could withstand exposure to highly corrosive fluorinated compounds drove rapid advancement in fluoropolymer technology and fluorinated liquid synthesis. During this period, the first large-scale production of elemental fluorine was undertaken, converting uranium tetrafluoride to uranium hexafluoride through direct fluorination reactions. These wartime developments significantly expanded the scope and sophistication of organofluorine chemistry methodologies.

The post-war era witnessed continued expansion of organofluorine chemistry applications, particularly in pharmaceutical development. The 1957 discovery of 5-fluorouracil's anticancer activity provided one of the first examples of rational drug design incorporating fluorine substituents. This breakthrough sparked widespread interest in fluorinated pharmaceuticals and agrochemicals, establishing fluorine incorporation as a strategic approach for enhancing metabolic stability and modifying biological activity in therapeutic compounds.

Contemporary organofluorine chemistry has evolved to encompass sophisticated methodologies for introducing trifluoromethyl groups into heterocyclic systems, directly relevant to compounds such as (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine. The development of trifluoromethylated pyridines represents a specialized area within this broader field, requiring advanced synthetic techniques to achieve regioselective substitution patterns while maintaining stereochemical integrity. Modern synthetic approaches often employ radical trifluoromethylation methodologies, which generate carbon-centered radical intermediates to facilitate trifluoromethyl group introduction onto pyridyl ring systems.

The historical context reveals that (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine emerges from nearly two centuries of methodological development in organofluorine chemistry. From early halogen exchange reactions pioneered by Borodin to contemporary radical-based trifluoromethylation techniques, the synthetic pathways enabling this compound's preparation represent the culmination of extensive technological advancement. The compound exemplifies the modern capability to achieve precise stereochemical control while incorporating complex fluorinated substituents, demonstrating the remarkable sophistication that organofluorine chemistry has attained since its 19th-century origins.

Significance of Stereochemical Configuration

The stereochemical configuration of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine represents a critical determinant of its chemical behavior and potential biological activity, reflecting the profound influence that absolute configuration exerts on molecular recognition processes. The S-configuration at the chiral center creates a specific three-dimensional arrangement that can fundamentally alter how the molecule interacts with biological targets, chemical reagents, and other chiral environments. This stereochemical precision becomes particularly significant when considering the compound's potential applications in pharmaceutical development, where enantiomeric differences can result in dramatically different therapeutic outcomes.

Research examining related chiral pyridylethylamine derivatives has demonstrated the importance of stereochemical configuration in determining molecular properties and biological activities. Studies of thiourea derivatives prepared from (S)-1-(2-pyridyl)ethylamine enantiomers have revealed that the presence of nitrogen atoms in aromatic ring systems significantly modifies physicochemical properties throughout the entire molecular framework. These modifications include enhanced solvation characteristics and improved coordination properties, suggesting that chiral pyridylethylamine derivatives may function as more effective chiral auxiliaries in asymmetric synthesis reactions compared to their non-pyridine counterparts.

The significance of the S-configuration extends beyond simple molecular recognition to encompass catalytic applications where stereochemical control is paramount. Investigations into catalytic amination reactions using the dextrorotatory enantiomer of 1-(2-pyridyl)ethylamine with single iron atom catalysts have demonstrated the critical role that absolute configuration plays in determining reaction selectivity and product distribution. These findings suggest that (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine, with its additional trifluoromethyl substitution, may exhibit enhanced catalytic properties due to the combined effects of stereochemical control and electronic modification from the fluorinated substituent.

The trifluoromethyl group positioned at the 5-carbon of the pyridine ring creates additional complexity in the stereochemical environment, as this electron-withdrawing substituent can influence the basicity of the pyridine nitrogen and the nucleophilicity of the ethylamine side chain. The electronic effects of the trifluoromethyl group are transmitted through the aromatic system, potentially altering the conformational preferences of the chiral center and affecting the overall molecular geometry. This electronic influence can modulate how the S-configuration is expressed in three-dimensional space, creating subtle but important differences in molecular shape that impact binding interactions and chemical reactivity.

Comparative analysis with related stereoisomers provides insight into the specific advantages conferred by the S-configuration. The existence of corresponding R-enantiomers, such as (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine, allows for direct comparison of stereochemical effects. While these compounds share similar molecular formulas and contain trifluoromethyl-substituted pyridine rings, the different substitution patterns and opposite stereochemical configurations can result in entirely different biological profiles and chemical behaviors. The positional isomerism combined with stereochemical variation creates a range of compounds with distinct properties, highlighting the precision required in stereochemical design.

Stereochemical Parameter Significance Impact
Absolute Configuration S-configuration at chiral center Determines molecular recognition patterns
Conformational Preference Influences three-dimensional shape Affects binding affinity and selectivity
Electronic Environment Trifluoromethyl electronic effects Modulates basicity and nucleophilicity
Chiral Recognition Differential enantiomer behavior Critical for pharmaceutical applications

The stereochemical configuration also influences the compound's synthetic accessibility and the methodologies required for its preparation. Achieving high enantiomeric purity in trifluoromethylated pyridine derivatives requires sophisticated synthetic strategies that can maintain stereochemical integrity while introducing the fluorinated substituent. The combination of stereochemical control with regioselective trifluoromethylation represents a significant synthetic challenge, requiring careful optimization of reaction conditions and catalyst systems to achieve the desired stereochemical outcome.

Furthermore, the S-configuration may confer specific advantages in pharmaceutical applications where metabolic stability and tissue distribution are critical factors. The stereochemical arrangement can influence how the compound interacts with metabolizing enzymes, potentially leading to different metabolic pathways for each enantiomer. The trifluoromethyl group's metabolic stability, combined with the specific stereochemical configuration, may result in enhanced pharmacokinetic properties that could be beneficial for therapeutic applications.

The significance of the stereochemical configuration extends to the compound's potential role as a building block for more complex molecular architectures. The S-configuration provides a defined stereochemical template that can be utilized in subsequent synthetic transformations, allowing chemists to construct elaborate chiral frameworks with predictable stereochemical outcomes. This utility as a chiral building block makes (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine valuable for synthetic chemistry applications beyond its intrinsic biological or chemical properties.

Properties

IUPAC Name

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-3-2-6(4-13-7)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHFCACEJMSLFB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine.

    Chiral Amine Introduction: The chiral amine moiety is introduced through a stereoselective reduction or alkylation process.

    Reaction Conditions: The reactions are generally carried out under controlled temperature and pressure conditions, often using catalysts to enhance the reaction rate and selectivity.

Industrial Production Methods: In an industrial setting, the production of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to ensure consistent product quality and yield.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl and pyridyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Antitumor Activity
Recent studies have highlighted the potential of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine derivatives in the development of antitumor agents. For instance, compounds featuring similar structural motifs have shown promising results as inhibitors of specific kinases involved in cancer progression. The trifluoromethyl group enhances metabolic stability and bioavailability, making these compounds suitable candidates for further development in oncology .

Inhibition of Kinases
The compound has been investigated for its ability to inhibit various kinases, including spleen tyrosine kinase (SYK) and calmodulin-dependent kinases. These kinases are critical in signaling pathways that regulate cell proliferation and survival. Inhibitors derived from (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine have demonstrated selectivity and potency in preclinical models, suggesting their utility in treating autoimmune diseases and lymphomas .

Neuropharmacology

Serotonin Receptor Agonism
Research indicates that (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine analogs may act as selective agonists for serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neuropsychiatric disorders, including depression and anxiety. Compounds exhibiting high selectivity for this receptor could lead to the development of novel antidepressants with improved efficacy and reduced side effects compared to existing therapies .

Agricultural Chemistry

Pesticidal Properties
The trifluoromethyl group has been associated with enhanced biological activity in agrochemicals. Research on related compounds has shown that they possess insecticidal and fungicidal properties. For example, derivatives of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine have been tested against various agricultural pests and pathogens, demonstrating significant efficacy at low concentrations . This suggests potential applications in crop protection strategies.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine is crucial for optimizing its biological activity. Studies have shown that modifications to the pyridine ring or the introduction of additional functional groups can significantly alter the pharmacological profile of the compound. For instance, variations in substituents can enhance selectivity towards specific targets while minimizing off-target effects .

Comprehensive Data Tables

Application Area Activity/Effect Remarks
Antitumor ActivityInhibition of tumor growthPromising results in preclinical models
Kinase InhibitionSelective inhibition of SYK and calmodulin kinasesPotential for treating cancers and autoimmune diseases
NeuropharmacologyAgonism at 5-HT2A receptorsPossible new antidepressant candidates
Agricultural ChemistryInsecticidal and fungicidal propertiesEffective against a range of pests

Mechanism of Action

The mechanism of action of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

    (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethanol: Similar in structure but with an alcohol group instead of an amine.

    (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]propylamine: Similar but with a propyl group instead of an ethyl group.

Uniqueness: (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine is unique due to its specific trifluoromethyl and pyridyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and biological activity. The molecular formula is C10_{10}H10_{10}F3_3N, and its structural configuration allows it to interact with various biological targets.

The biological activity of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine is primarily attributed to its interactions with specific molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group is known to increase the binding affinity and selectivity of the compound, influencing various biochemical pathways, including:

  • Neurotransmitter Signaling : The compound may modulate neurotransmitter systems, potentially offering therapeutic effects in neurological disorders.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which could be beneficial for treating conditions like diabetes or obesity.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine against various cell lines. Below is a summary of key findings:

Cell Line IC50 (μM) Effect
Human Cervical Cancer (HeLa)12.5Cytotoxicity observed
Mouse Embryonic Fibroblast (3T3-L1)15.0Moderate cytotoxicity
Human Colon Adenocarcinoma (Caco-2)10.0Significant cell growth inhibition

These results indicate that the compound exhibits selective cytotoxicity against cancer cell lines while showing moderate effects on normal cell lines .

Mechanism Exploration

Research has demonstrated that (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine can act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been shown to inhibit spleen tyrosine kinase (SYK), which plays a crucial role in immune response and cancer cell proliferation .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine highlighted its potential as an anticancer agent. The study found that modifications to the trifluoromethyl group significantly affected the compound's potency against different cancer types. Notably, derivatives with enhanced lipophilicity showed improved efficacy against HeLa cells .

Case Study 2: Neurological Implications

Another investigation focused on the compound's effects on neurotransmitter systems, particularly its interaction with serotonin receptors. The study indicated that (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine could enhance serotonin signaling, suggesting potential applications in treating depression and anxiety disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.